molecular formula C9H10N2 B8595089 6-Amino-2,3-dimethylbenzonitrile

6-Amino-2,3-dimethylbenzonitrile

Cat. No.: B8595089
M. Wt: 146.19 g/mol
InChI Key: GWMFHFJUORXZIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2,3-dimethylbenzonitrile (CAS: 35490-77-8) is a substituted benzonitrile derivative featuring an amino group at the 6-position and methyl groups at the 2- and 3-positions of the benzene ring. Its molecular formula is C₉H₉N₂, with a molecular weight of 145.18 g/mol. The compound is structurally characterized by the nitrile (-CN) group at position 1 and the electron-donating methyl (-CH₃) and amino (-NH₂) substituents, which influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

6-amino-2,3-dimethylbenzonitrile

InChI

InChI=1S/C9H10N2/c1-6-3-4-9(11)8(5-10)7(6)2/h3-4H,11H2,1-2H3

InChI Key

GWMFHFJUORXZIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)N)C#N)C

Origin of Product

United States

Comparison with Similar Compounds

The structural and functional similarities between 6-Amino-2,3-dimethylbenzonitrile and related compounds are analyzed below, focusing on substituent effects, positional isomerism, and applications.

Positional Isomers
Compound Name Substituent Positions CAS Number Molecular Weight (g/mol) Key Properties/Applications
This compound 2-CH₃, 3-CH₃, 6-NH₂ 35490-77-8 145.18 Intermediate in pharmaceuticals
2-Amino-4,6-dimethylbenzonitrile 4-CH₃, 6-CH₃, 2-NH₂ 56043-01-7 145.18 Higher steric hindrance; used in agrochemicals
2-Amino-3,5,6-trimethylbenzonitrile 3-CH₃, 5-CH₃, 6-CH₃, 2-NH₂ 73629-39-7 173.23 Enhanced lipophilicity; drug discovery

Key Insights :

  • Electronic Effects: The 6-amino group in this compound directs electrophilic substitution to the para position, whereas isomers like 2-Amino-4,6-dimethylbenzonitrile exhibit altered reactivity due to steric and electronic differences .
Substituent Variations
Compound Name Substituents CAS Number Molecular Weight (g/mol) Key Properties/Applications
This compound 2-CH₃, 3-CH₃, 6-NH₂ 35490-77-8 145.18 Pharmaceutical intermediate
6-Amino-2,3-dichlorobenzonitrile 2-Cl, 3-Cl, 6-NH₂ 6647-25-2 187.02 Higher reactivity; pesticide precursor
6-Amino-3-bromo-2-fluorobenzonitrile 2-F, 3-Br, 6-NH₂ 845866-92-4 215.02 Electron-withdrawing substituents; medicinal chemistry

Key Insights :

  • Reactivity: Chloro and bromo substituents (e.g., in 6-Amino-2,3-dichlorobenzonitrile) increase electrophilicity, making these compounds more reactive in nucleophilic substitutions compared to methyl-substituted analogs .
  • Biological Activity: Fluorine in 6-Amino-3-bromo-2-fluorobenzonitrile enhances metabolic stability and bioavailability, a trait leveraged in drug design .
Heterocyclic and Functionalized Analogs
Compound Name Core Structure Key Functional Groups Applications
This compound Benzene ring -NH₂, -CN, -CH₃ Pharmaceutical synthesis
6-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one Isoindole ring -NH₂, -CH₃, ketone Potential CNS drug target
6-Amino-2,4,5-trimethylpyridin-3-ol Pyridine ring -NH₂, -CH₃, -OH Anti-inflammatory activity

Key Insights :

  • Ring Systems: Pyridine and isoindole analogs (e.g., 6-Amino-2,4,5-trimethylpyridin-3-ol) exhibit distinct electronic environments, influencing their interactions with biological targets like TNF-α in inflammatory pathways .
  • Functional Groups: The nitrile group in benzonitriles offers versatility in click chemistry, whereas hydroxyl groups in pyridinols enhance hydrogen-bonding capacity .

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